molecular formula C25H22N4O3S2 B11289577 Ethyl 4-(2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate

Ethyl 4-(2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate

Cat. No.: B11289577
M. Wt: 490.6 g/mol
InChI Key: XPXDXVGOSQXGFK-UHFFFAOYSA-N
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Description

ETHYL 4-(2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDO)BENZOATE is a complex organic compound that features a thiazole ring, a pyridazine ring, and an ethyl benzoate moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDO)BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyridazine intermediates, followed by their coupling and subsequent esterification to form the final product. Common reagents used in these reactions include thiourea, ethyl alcohol, iodine, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDO)BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of nitro groups will produce corresponding amines.

Scientific Research Applications

ETHYL 4-(2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDO)BENZOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 4-(2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDO)BENZOATE involves its interaction with various molecular targets and pathways. The thiazole and pyridazine rings can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-(2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDO)BENZOATE is unique due to its combination of thiazole and pyridazine rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C25H22N4O3S2

Molecular Weight

490.6 g/mol

IUPAC Name

ethyl 4-[[2-[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetyl]amino]benzoate

InChI

InChI=1S/C25H22N4O3S2/c1-3-32-25(31)18-9-11-19(12-10-18)27-21(30)15-33-22-14-13-20(28-29-22)23-16(2)26-24(34-23)17-7-5-4-6-8-17/h4-14H,3,15H2,1-2H3,(H,27,30)

InChI Key

XPXDXVGOSQXGFK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=CC=C4)C

Origin of Product

United States

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